5-Chloro-3-propoxybenzofuran-2-carboxylicacid
Description
5-Chloro-3-propoxybenzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a chloro group at position 5, a propoxy group at position 3, and a carboxylic acid moiety at position 2. Benzofuran-based compounds are widely studied for their diverse pharmacological and material science applications due to their aromaticity and functional group versatility.
Properties
Molecular Formula |
C12H11ClO4 |
|---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
5-chloro-3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChI Key |
GSOIFXGZRIFKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-propoxybenzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Chlorination: The benzofuran derivative is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Propoxylation: The chlorinated benzofuran is then reacted with propyl alcohol in the presence of a base such as sodium hydroxide to introduce the propoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-propoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
5-Chloro-3-propoxybenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-3-propoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: The propoxy group in the target compound enhances lipophilicity compared to pyrimidine-containing analogs (BF-5369, BF-5370), which may influence solubility and bioavailability.
Molecular Weight and Applications :
- The higher molecular weight of 5-chloro-3-propoxybenzofuran-2-carboxylic acid (254.67 g/mol) compared to BF-5369 (244.61 g/mol) may impact pharmacokinetic properties in drug design.
- Pyrimidine-containing analogs are often employed in kinase inhibitor synthesis, whereas propoxy-substituted benzofurans may serve as precursors for agrochemicals or polymers .
Research Findings and Limitations
- Synthetic Challenges : Propoxy groups require careful protection-deprotection strategies during synthesis, unlike pyrimidine derivatives, which are often introduced via Suzuki-Miyaura couplings .
- Data Gaps : Direct pharmacological or physicochemical data for 5-chloro-3-propoxybenzofuran-2-carboxylic acid are absent in the reviewed literature. Comparisons are inferred from structural analogs.
- Commercial Relevance : High prices of related compounds suggest niche applications in medicinal chemistry or materials science .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in achieving regioselective substitution during the synthesis of 5-Chloro-3-propoxybenzofuran-2-carboxylic acid?
- Methodological Answer : Regioselective substitution in benzofuran derivatives often requires precise control of reaction conditions. For example, introducing the propoxy group at the 3-position may involve protecting carboxylic acid functionality during alkoxylation. Use of anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ under reflux can improve yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water gradient) ensures high purity. Monitor intermediates using TLC or LC-MS to track reaction progression.
Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals suitable for analysis can be grown via slow evaporation from a solvent like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, incorporating restraints for disordered propoxy or chloro groups . Validate hydrogen bonding and π-stacking interactions using Mercury or Olex2 visualization tools.
Q. What analytical techniques are critical for characterizing purity and stability under storage conditions?
- Methodological Answer :
- Purity : Combine HPLC (C18 column, UV detection at 254 nm) with ¹H/¹³C NMR (DMSO-d₆, 500 MHz) to detect impurities.
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Store in amber vials at −20°C under inert gas (argon) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational models resolve contradictions in predicted vs. observed biological activity of benzofuran derivatives?
- Methodological Answer : Hybrid approaches integrating QSAR and molecular docking improve predictive accuracy. For instance, generate a QSAR model using descriptors like logP, HOMO-LUMO gaps, and electrostatic potential surfaces. Cross-validate with experimental IC₅₀ data from enzyme assays. Molecular docking (AutoDock Vina, Glide) into target proteins (e.g., kinases) can identify key binding interactions. Address discrepancies by refining force fields or incorporating solvent effects .
Q. What strategies mitigate side reactions during the synthesis of reactive intermediates (e.g., benzofuran ring closure)?
- Methodological Answer :
- Temperature Control : Perform ring-closure reactions under cryogenic conditions (−78°C) to suppress polymerization.
- Catalysis : Use Pd(OAc)₂/Xantphos for cross-coupling steps to enhance selectivity.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate species and optimize reaction quenching times .
Q. How should researchers address conflicting NMR and mass spectrometry data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from isotopic patterns or solvent adducts. For NMR, confirm peak assignments using 2D techniques (HSQC, HMBC). For MS, compare ESI+ and ESI− modes to identify ionization artifacts. Cross-reference with high-resolution MALDI-TOF data to resolve m/z ambiguities .
Q. What methodologies are recommended for assessing environmental impact despite limited ecotoxicological data?
- Methodological Answer :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., 5-formylfuran-3-carboxylic acid) to estimate biodegradation (OECD 301F test) or bioaccumulation potential.
- Waste Disposal : Follow protocols for halogenated organics: incineration with scrubbers for HCl removal or degradation via Fenton’s reagent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
